Arginyl-glycyl-aspartyl-valine
Overview
Description
Arginyl-glycyl-aspartic acid (RGD) is the most common peptide motif responsible for cell adhesion to the extracellular matrix (ECM), found in species ranging from Drosophila to humans . Cell adhesion proteins called integrins recognize and bind to this sequence, which is found within many matrix proteins, including fibronectin .
Synthesis Analysis
The synthesis of “RGD” peptides has been optimized for a quasi-gram yield conventional synthesis in solution . The mild hydrogenolysis removable Z and NO2 groups and/or the acidiolytic removable Boc group were manipulated for the amino temporary protecting steps . Both the DCCI/HOBt and MA methodologies served well as peptide coupling methods .Molecular Structure Analysis
The molecular formula of Arginyl-glycyl-aspartic-valine is C17H31N7O7 . The average mass is 445.471 Da and the monoisotopic mass is 445.228485 Da .Chemical Reactions Analysis
Synthetic arginyl-glycyl-aspartyl “RGD” and arginyl-glycyl-aspartyl-serinyl “RGDS” peptide sequences, which are originally located in matrix proteins, are confirmed to be as versatile integrin GP IIb/IIIa antagonists .Scientific Research Applications
Peptide Chemistry and Protein Degradation
Aspartyl and asparaginyl deamidation, isomerization, and racemization reactions have been explored in synthetic peptides to understand spontaneous processes that alter protein structure and function. These studies provide insights into the degradation of proteins, particularly in cells where macromolecules must function for extended periods, such as erythrocytes and the eye lens (Geiger & Clarke, 1987).
Role in Cell Attachment and Recognition
The tetrapeptide sequence Arg-Gly-Asp-Ser, part of fibronectin's cell attachment domain, is essential for binding cells. This tetrapeptide sequence, similar to Arginyl-glycyl-aspartyl-valine, represents a cellular recognition determinant found in several proteins, highlighting its role in cell attachment and recognition (Pierschbacher & Ruoslahti, 1984).
Immuno-regulating Properties
The pentapeptide arginyl-lysyl-aspartyl-valyl-tyrosine, similar in structure to Arginyl-glycyl-aspartyl-valine, has been synthesized and shown to induce differentiation of murine prothymocytes to thymocytes, inhibiting B lineage cell differentiation. This suggests the potential of peptides including Arginyl-glycyl-aspartyl-valine in immune regulation (Goldstein et al., 1979).
Therapeutic Applications
Research on cyclic Arg-Gly-Asp (RGD) containing synthetic peptides, which include structures similar to Arginyl-glycyl-aspartyl-valine, indicates their potential as integrin GP IIb/IIIa inhibitors. This has implications for their use in therapeutic applications, particularly in targeting platelet-mediated thrombosis and enhancing cancer therapy efficacy (Collen et al., 1994).
Enzyme-Catalyzed Synthesis for Biomedical Applications
The enzyme-catalyzed synthesis of oligopeptides, including L-arginyl-glycyl-L-aspartyl-L-serine, which is structurally similar to Arginyl-glycyl-aspartyl-valine, demonstrates the potential of these peptides in biomedical applications. The cell attachment activity of such peptides suggests their utility in tissue engineering and drug delivery systems (Nakajima et al., 1990).
Future Directions
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N7O7/c1-8(2)13(16(30)31)24-15(29)10(6-12(26)27)23-11(25)7-22-14(28)9(18)4-3-5-21-17(19)20/h8-10,13H,3-7,18H2,1-2H3,(H,22,28)(H,23,25)(H,24,29)(H,26,27)(H,30,31)(H4,19,20,21)/t9-,10-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNRBNZIOBQHHK-KWBADKCTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N7O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30239528 | |
Record name | Arginyl-glycyl-aspartyl-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30239528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Arginyl-glycyl-aspartyl-valine | |
CAS RN |
93674-99-8 | |
Record name | Arginyl-glycyl-aspartyl-valine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093674998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arginyl-glycyl-aspartyl-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30239528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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